Cas no 16250-08-1 (2-Aminopyridine-5-sulfonic Acid)

2-Aminopyridine-5-sulfonic Acid is a versatile sulfonated aminopyridine derivative widely used as an intermediate in organic synthesis and pharmaceutical applications. Its key advantages include a reactive amino group and a sulfonic acid moiety, enabling its use in the preparation of dyes, agrochemicals, and bioactive compounds. The compound exhibits good solubility in polar solvents, facilitating its incorporation into aqueous reaction systems. Its structural features also make it a valuable building block for heterocyclic chemistry, particularly in the synthesis of fused pyridine derivatives. The sulfonic acid group enhances its utility in coupling reactions and as a directing group in metal-catalyzed transformations. Proper handling is recommended due to its potential irritant properties.
2-Aminopyridine-5-sulfonic Acid structure
16250-08-1 structure
Product Name:2-Aminopyridine-5-sulfonic Acid
CAS No:16250-08-1
MF:C5H6N2O3S
MW:174.177739620209
MDL:MFCD00160315
CID:138639
PubChem ID:459533
Update Time:2025-06-08

2-Aminopyridine-5-sulfonic Acid Chemical and Physical Properties

Names and Identifiers

    • 6-Aminopyridine-3-sulfonic acid
    • 2-AMINOPYRIDINE-5-SULFONIC ACID
    • 3-Pyridinesulfonicacid, 6-amino-
    • 2-Amino-5-pyridinesulfonic acid
    • Pyridin-2-amino-5-sulfonic acid
    • Pyridine-2-amino-5-sulfonic acid
    • 6-Amino-3-pyridinesulfonic acid
    • 2-Aminopyridine-5-sulphonic acid
    • 3-Pyridinesulfonic acid, 6-amino-
    • PubChem11086
    • 2-Amino-5-sulphopyridine
    • MLS000713837
    • 6-azanylpyridine-3-sulfonic acid
    • YXFLGKSXYWHALA-UHFFFAOYSA-N
    • 6-Amino-pyridine-3-sulfonic acid
    • HMS2629G10
    • STL2
    • SCHEMBL1700622
    • AKOS000267438
    • 16250-08-1
    • DTXSID60332672
    • AE-848/32330063
    • CCG-2185
    • 3-Pyridinesulfonicacid,6-amino-
    • MFCD00160315
    • FT-0645884
    • CS-0043744
    • Lubiprostone-d9.
    • 6-aminopyridine-3-sulfonicacid
    • CHEMBL1451230
    • DISCONTINUED. See L473503
    • SMR000273318
    • 1134188-25-2
    • DS-15283
    • A810378
    • Z56767047
    • STL230889
    • SDCCGSBI-0660175.P001
    • DB-017482
    • 2-Aminopyridine-5-sulfonic Acid
    • MDL: MFCD00160315
    • Inchi: 1S/C5H6N2O3S/c6-5-2-1-4(3-7-5)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10)
    • InChI Key: YXFLGKSXYWHALA-UHFFFAOYSA-N
    • SMILES: S(C1C=NC(=CC=1)N)(=O)(=O)O

Computed Properties

  • Exact Mass: 174.01000
  • Monoisotopic Mass: 174.00991323g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 102
  • XLogP3: -0.7

Experimental Properties

  • Color/Form: Gray white solid
  • Density: 1.617
  • Melting Point: 326-327 ºC
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.634
  • PSA: 101.66000
  • LogP: 1.57250

2-Aminopyridine-5-sulfonic Acid Security Information

2-Aminopyridine-5-sulfonic Acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Aminopyridine-5-sulfonic Acid Related Literature

Additional information on 2-Aminopyridine-5-sulfonic Acid

Comprehensive Overview of 2-Aminopyridine-5-sulfonic Acid (CAS No. 16250-08-1): Properties, Applications, and Industry Trends

2-Aminopyridine-5-sulfonic Acid (CAS No. 16250-08-1) is a versatile organic compound widely utilized in pharmaceutical synthesis, agrochemical research, and specialty chemical manufacturing. As a derivative of pyridine, this sulfonated aromatic amine has gained significant attention due to its unique molecular structure, which combines a reactive amino group and a sulfonic acid moiety on the pyridine ring. The compound's water solubility and pH-dependent properties make it particularly valuable for designing advanced materials and bioactive molecules.

Recent advancements in heterocyclic chemistry have spotlighted 2-Aminopyridine-5-sulfonic Acid as a key intermediate for developing novel corrosion inhibitors and dye precursors. Industry reports indicate growing demand for this compound in the production of fluorescent markers used in biological imaging, aligning with the global trend toward precision diagnostics. Researchers are particularly interested in its potential for creating metal-chelating agents, which show promise in wastewater treatment applications addressing environmental concerns.

The synthesis of 2-Aminopyridine-5-sulfonic Acid typically involves controlled sulfonation of 2-aminopyridine under specific temperature conditions, followed by purification processes to achieve high HPLC purity grades (>98%). Analytical characterization via NMR spectroscopy and mass spectrometry confirms the compound's structural integrity, while thermal analysis reveals its stability up to 250°C. These properties make it suitable for high-temperature applications in polymer modification and electronic material development.

In pharmaceutical contexts, 2-Aminopyridine-5-sulfonic Acid serves as a crucial building block for kinase inhibitor development, particularly in oncology research. Its molecular architecture allows for targeted modifications that enhance drug bioavailability—a hot topic in medicinal chemistry forums. The compound's zwitterionic nature at physiological pH ranges contributes to improved membrane permeability, addressing a common challenge in CNS drug design discussed in recent scientific literature.

From an industrial perspective, manufacturers of 2-Aminopyridine-5-sulfonic Acid are adopting green chemistry principles to optimize production processes. This includes implementing catalytic sulfonation methods that reduce byproduct formation, responding to the chemical industry's focus on sustainable synthesis. Quality control protocols emphasize residual solvent monitoring and heavy metal detection, meeting stringent REACH compliance standards that dominate regulatory discussions.

Emerging applications in organic electronics have revealed that 2-Aminopyridine-5-sulfonic Acid derivatives can enhance the performance of organic photovoltaic cells. This aligns with renewable energy research trends, where scientists search for cost-effective dopants to improve solar conversion efficiency. The compound's electron-withdrawing sulfonyl group modifies charge transport properties, making it valuable for designing next-generation semiconducting materials.

Analytical method development for 2-Aminopyridine-5-sulfonic Acid quantification has progressed significantly, with UHPLC-MS/MS techniques now achieving detection limits below 0.1 ppm. This supports its safe handling in industrial settings and ensures precise dosing in formulation chemistry. Stability studies under various storage conditions (humidity, temperature, light exposure) provide essential data for supply chain optimization—a critical consideration for global chemical distributors.

The global market for 2-Aminopyridine-5-sulfonic Acid reflects broader trends in fine chemicals demand, with Asia-Pacific regions showing particular growth in production capacity. Technical discussions frequently address scale-up challenges and crystallization optimization, as consistent particle morphology affects performance in downstream applications. Recent patent filings highlight novel uses in bioconjugation chemistry, suggesting expanding opportunities in antibody-drug conjugate development.

Environmental fate studies demonstrate that 2-Aminopyridine-5-sulfonic Acid undergoes biodegradation under aerobic conditions, with half-life data informing ecological risk assessments. This information supports responsible use in alignment with green chemistry metrics increasingly demanded by end-users. The compound's low bioaccumulation potential further enhances its profile as an environmentally conscious choice compared to traditional aromatic sulfonates.

Future research directions for 2-Aminopyridine-5-sulfonic Acid may explore its potential in supramolecular chemistry applications, where its dual functional groups could facilitate novel molecular recognition systems. The compound's compatibility with click chemistry protocols also positions it as a valuable tool for combinatorial library synthesis in drug discovery pipelines. As analytical techniques advance, deeper understanding of its solid-state properties may unlock additional industrial applications.

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